molecular formula C16H9Cl2NO2 B2887971 8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid CAS No. 725217-63-0

8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2887971
CAS No.: 725217-63-0
M. Wt: 318.15
InChI Key: IVDWLWGPHBNIRA-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at the 8-position of the quinoline core and a 3-chlorophenyl substituent at the 2-position. This compound is synthesized via the Pfitzinger reaction, which involves condensation of isatins with ketones in alkaline conditions to yield quinoline-4-carboxylic acid derivatives . A specific protocol for its synthesis includes reacting 2-(3-chlorophenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by coupling with amines to generate carboxamide derivatives .

Properties

IUPAC Name

8-chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWLWGPHBNIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 3-chlorobenzaldehyde with 8-chloroquinoline-4-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in microbial cells. Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid with key analogs:

Table 1: Structural and Physicochemical Properties of Selected Quinoline-4-carboxylic Acid Derivatives

Compound Name CAS Number Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications
This compound - 3-Chlorophenyl C₁₆H₉Cl₂NO₂ 326.16 Intermediate for carboxamide derivatives ; potential COX-2 inhibition (speculative)
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 667437-81-2 2-Methylphenyl C₁₇H₁₂ClNO₂ 297.74 COX-2 inhibitor (proposed mechanism)
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid 863180-69-2 2,4-Dichlorophenyl C₁₆H₈Cl₃NO₂ 352.60 Higher halogen content may enhance lipophilicity
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 401604-07-7 4-Methylphenyl C₁₇H₁₂ClNO₂ 297.74 Improved solubility in DMSO/chloroform
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 669739-31-5 3-Hydroxyphenyl C₁₆H₁₀ClNO₃ 299.72 Hydroxyl group increases polarity; potential antioxidant activity
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid - 4-Isobutylphenyl C₂₀H₁₈ClNO₂ 339.82 Bulky substituent may influence receptor binding

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenated Phenyl Groups : The 3-chlorophenyl and 2,4-dichlorophenyl analogs (CAS 863180-69-2) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Hydroxyl Groups : The 3-hydroxyphenyl derivative (CAS 669739-31-5) shows higher polarity due to the -OH group, making it a candidate for antioxidant applications .
  • Alkyl Groups : Methyl (CAS 401604-07-7) and isobutyl (CAS N/A) substituents improve solubility in organic solvents, which is advantageous for drug formulation .

Synthetic Accessibility: The Pfitzinger reaction is a versatile route for synthesizing quinoline-4-carboxylic acids, but substituents like hydroxyl or bulky alkyl groups may require additional protection/deprotection steps . Carboxamide derivatives of this compound (e.g., compounds 6a-6j in ) demonstrate yields of 72–80%, highlighting the reactivity of the parent acid chloride.

Commercial Availability: this compound is listed as discontinued by suppliers like CymitQuimica , whereas analogs such as the 4-methylphenyl derivative (CAS 401604-07-7) remain available .

Biological Activity

8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid is a notable compound within the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with chlorine and carboxylic acid groups, enhancing its reactivity and biological potential. The presence of these functional groups allows for various chemical modifications, making it a versatile compound in medicinal chemistry.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa256 µg/mL
Bacillus subtilis16 µg/mL

Research indicates that the compound exhibits significant antibacterial activity against gram-positive bacteria, particularly Staphylococcus aureus, while showing reduced efficacy against gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . The mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Antimalarial Activity

In addition to its antibacterial properties, this quinoline derivative has demonstrated antimalarial activity. Studies have shown that it possesses moderate potency against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy was assessed using in vitro assays with an EC50 value around 120 nM .

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundEC50 (nM)Selectivity Index
This compound120>100
Chloroquine<50<10

The selectivity index indicates that the compound is significantly more selective for the malaria parasite than for human cells, suggesting a favorable safety profile .

Anticancer Potential

Emerging research highlights the anticancer potential of quinoline derivatives. For instance, studies involving cell lines such as MCF-7 (breast cancer) have shown that compounds with similar structures can induce apoptosis and arrest the cell cycle at specific phases.

Case Study: Apoptosis Induction in Cancer Cells

In a study assessing the effects of quinoline derivatives on MCF-7 cells, it was found that compounds similar to this compound could significantly reduce cell viability at concentrations as low as 10 µM. The mechanism involved mitochondrial dysfunction and activation of caspases .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated through ADME-Tox studies. These studies indicate favorable absorption and distribution characteristics, although further optimization is needed to enhance metabolic stability .

Table 3: ADME-Tox Profile

ParameterValue
SolubilityModerate
Lipophilicity (Log P)3.5
Metabolic StabilityModerate
ToxicityLow

Q & A

Q. What are the recommended synthetic routes for preparing 8-chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid and its derivatives?

  • Methodological Answer : A common approach involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (80°C, 5 h), followed by coupling with amines in tetrahydrofuran (THF) using sodium hydride as a base (0°C to room temperature, 1 h) . For example, derivatives like N-phenylcarboxamide are synthesized with yields up to 80% via this route. Key steps include:
  • Acid Chloride Formation : Excess SOCl₂ ensures complete conversion.
  • Amide Coupling : Use of NaH as a base facilitates nucleophilic substitution.
  • Purification : Flash column chromatography (20% ethyl acetate/petroleum ether) achieves >97% purity .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Acid chloride synthesisSOCl₂, 80°C, 5 h>95%
Amide formationAmine, NaH, THF, 0°C to RT, 1 h72–80%

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Multi-modal analytical techniques are critical:
  • TLC : Monitor reaction progress using ethyl acetate/petroleum ether (4:6) solvent systems .
  • NMR : Characteristic signals include aromatic protons (δ 7.2–8.4 ppm) and carboxamide NH (δ ~10.8 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 358.17 for N-phenylcarboxamide) .
  • HPLC : Purity validation (>97%) with reverse-phase columns .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in crystallographic data during structure determination of quinoline derivatives?

  • Methodological Answer : For crystallographic ambiguities (e.g., disordered atoms or twinning), use:
  • SHELXL Refinement : Robust for high-resolution or twinned data. Hydrogen bonding networks (e.g., O–H⋯O dimers) stabilize molecular packing .
  • Hydrogen Atom Placement : Geometrically constrained riding models (Uiso = 1.5Ueq for OH) reduce overfitting .
  • Validation Tools : CheckCIF/PLATON to identify outliers in bond lengths/angles .

Q. How does the substitution pattern on the quinoline ring influence the biological activity of derivatives?

  • Methodological Answer : Substituents modulate electronic and steric properties, affecting target interactions:
  • 3-Chlorophenyl vs. 2-Methylphenyl : The chloro group enhances COX-2 inhibition by increasing electrophilicity, whereas methyl groups may improve lipophilicity .
  • Carboxamide vs. Ester Derivatives : Carboxamides (e.g., N-phenyl) exhibit higher enzymatic affinity due to hydrogen bonding with active sites .

Table 2 : Biological Activity Comparison

DerivativeTargetIC₅₀ (µM)Reference
8-Cl-2-MPQC (COX-2 inhibitor)Cyclooxygenase-2Not reported
N-phenylcarboxamideAnticancer assaysPending

Q. What methodological approaches are employed to analyze reaction mechanisms in quinoline-4-carboxylic acid synthesis?

  • Methodological Answer : Mechanistic studies utilize:
  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps in cyclization .
  • DFT Calculations : Predict transition states for acid chloride formation .
  • Intermediate Trapping : Isolate reactive species (e.g., acid chloride) via low-temperature quenching .

Contradictions in Data and Mitigation

  • Synthetic Yield Discrepancies : Variations in NaH purity or SOCl₂ distillation quality can reduce yields. Standardize reagent sources and monitor reaction progress via TLC .
  • Crystallographic Disorder : Use anisotropic displacement parameters and twin refinement in SHELXL to resolve ambiguities .

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